molecular formula C16H21NO5 B581905 Boc-4-acetyl-L-phenylalanine CAS No. 204856-73-5

Boc-4-acetyl-L-phenylalanine

Cat. No.: B581905
CAS No.: 204856-73-5
M. Wt: 307.346
InChI Key: YVBRFBNRDRVUAF-ZDUSSCGKSA-N
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Description

Boc-4-acetyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is acetylated. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Safety and Hazards

The safety information for Boc-4-acetyl-L-phenylalanine includes GHS07 pictograms, a warning signal word, and hazard statements H303 and H320 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensuring adequate ventilation .

Future Directions

Boc-4-acetyl-L-phenylalanine and similar compounds are being studied for their potential in the synthesis of γ-amino acid derivatives and peptides . These compounds are common constituents of building blocks for numerous biologically active molecules, pharmaceuticals, and natural products . In particular, γ-amino acids provide better metabolic stability than α-amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-acetyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by acetylation of the phenyl ring. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The acetylation of the phenyl ring can be performed using acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Boc-4-acetyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TFA, HCl in methanol

Major Products:

    Oxidation: Oxidized derivatives of the phenyl ring

    Reduction: Alcohol derivatives of the acetyl group

    Substitution: Deprotected amino acids

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the acetyl group on the phenyl ring. This dual modification provides enhanced stability and selective reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRFBNRDRVUAF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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